3-Tert-butyliminobutan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
3-tert-butyliminobutan-2-ol |
InChI |
InChI=1S/C8H17NO/c1-6(7(2)10)9-8(3,4)5/h7,10H,1-5H3 |
InChI Key |
ACBSGQVTTPVWDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=NC(C)(C)C)C)O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 3 Tert Butyliminobutan 2 Ol
Established Synthetic Routes for 3-Tert-butyliminobutan-2-ol
The formation of this compound, an α-hydroxy imine, is primarily achieved through the direct condensation of specific carbonyl and amine precursors. However, a variety of other synthetic strategies exist for the broader class of imino-alcohols.
The most direct and established method for synthesizing this compound involves the condensation reaction between a carbonyl compound and a primary amine. libretexts.orgchemistrysteps.com The specific precursors for this reaction are 2,3-butanedione (B143835) (also known as diacetyl) and tert-butylamine (B42293).
In this reaction, the primary amine, tert-butylamine, acts as a nucleophile and attacks one of the carbonyl carbons of 2,3-butanedione. chemistrysteps.com This process is typically reversible and often requires mildly acidic conditions (pH 4-5) to proceed efficiently. chemistrysteps.com The acid serves to activate the carbonyl group for nucleophilic attack but must not be so strong as to fully protonate the amine, which would render it non-nucleophilic. chemistrysteps.com The reaction is an equilibrium process, and to favor the formation of the imine, water, which is eliminated during the reaction, is often removed. chemistrysteps.com The reaction of aldehydes and ketones with primary amines results in the formation of imine derivatives, also known as Schiff bases, which are characterized by a C=N double bond. libretexts.org
The reaction between 2,3-butanedione and an alkylamine can be complex. Depending on the reaction conditions and the structure of the amine, the reaction can yield a mixture of products, including mono-imines, bis-imines, and other condensation products. mdpi.com For instance, the reaction of diacetyl with α-branched primary alkylamines under mild, neutral conditions has been shown to produce a mixture of 2,5-dimethylbenzoquinone(alkylimines), 2,5-dimethylbenzoquinone(bis-alkyldiimines), and N,N′-dialkyl-2,5-dimethylbenzene-1,4-diamines. mdpi.com
While direct condensation is the primary route to this compound, other methods are employed for the synthesis of the broader class of imino-alcohols (or α-hydroxy imines) and related amino alcohols. These alternative pathways highlight the diversity of synthetic strategies available.
One such approach involves the regioselective ring-opening of epoxides with amines. organic-chemistry.org This method, often catalyzed by metal salts like zinc(II) perchlorate, can produce β-amino alcohols with high yield and selectivity under solvent-free conditions. organic-chemistry.org While this yields an amino alcohol rather than an imino-alcohol, it represents a key strategy for forming the core carbon-nitrogen and carbon-oxygen bonds found in these structures.
Another strategy is the synthesis of imines through the oxidation of amines. Iron-catalyzed aerobic oxidation provides a green and practical method for preparing imines from primary or secondary amines. organic-chemistry.org Furthermore, a one-pot oxidation-imine formation-reduction sequence can convert alcohols directly into secondary and tertiary amines, using manganese dioxide as an in-situ oxidant. organic-chemistry.org
More complex, multi-component reactions can also be utilized. For example, a three-component reaction of aromatic aldehydes, alkyl bromides, and aqueous ammonia (B1221849) can produce imines, including those with a vicinal hydroxyl group if an epoxide is used instead of an alkyl bromide. organic-chemistry.org
Finally, the synthesis of specific cyclic imines can be achieved from halonitrile precursors through a nucleophilic addition/cyclization sequence. These cyclic imines can then be further functionalized at the α-position to introduce a hydroxyl group, yielding α-hydroxyimine derivatives. google.com
Mechanistic Investigations of this compound Formation
The formation of this compound from 2,3-butanedione and tert-butylamine follows a well-established mechanistic pathway for imine formation, involving nucleophilic addition and subsequent dehydration steps. The kinetics and final product distribution are sensitive to the specific reaction conditions employed.
The mechanism for the formation of an imine from an aldehyde or ketone and a primary amine is a reversible process that proceeds in two main stages. libretexts.orgchemistrysteps.com
Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on one of the electrophilic carbonyl carbons of 2,3-butanedione. This addition breaks the carbonyl π-bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate known as a carbinolamine. libretexts.orgchemistrysteps.com This intermediate contains both the hydroxyl group and the amino group on the same carbon.
Dehydration: The carbinolamine is an unstable intermediate. chemistrysteps.com Under acidic catalysis, the hydroxyl group of the carbinolamine is protonated, converting it into a much better leaving group (water). The lone pair of electrons on the adjacent nitrogen atom then helps to expel the water molecule, forming a C=N double bond and generating a protonated imine, or iminium ion. libretexts.org A final deprotonation step, typically by a solvent molecule or another amine molecule, yields the neutral imine product and regenerates the acid catalyst. libretexts.org
In the specific case of this compound, the reaction stops after the formation of the first imine bond, leaving the second carbonyl group of the original diketone unreacted, which exists in its reduced form as a hydroxyl group in the carbinolamine intermediate.
The rate and outcome of the condensation reaction to form this compound are significantly influenced by several factors, primarily pH and reactant concentrations.
pH: The formation of imines is highly pH-dependent. The reaction is typically fastest in weakly acidic conditions, around a pH of 4 to 5. chemistrysteps.com If the solution is too acidic, the amine nucleophile will be fully protonated to form an ammonium (B1175870) ion, which lacks the necessary lone pair of electrons to initiate the nucleophilic attack on the carbonyl group. chemistrysteps.com Conversely, if the solution is too basic or neutral, the protonation of the carbinolamine's hydroxyl group is inefficient, making the dehydration step, which is often the rate-determining step, very slow. libretexts.org
Water Removal: Since the reaction is an equilibrium, the presence of water can drive the reaction backward through hydrolysis of the imine. To achieve high yields of the imine product, it is common practice to remove water as it is formed, for example, by using a Dean-Stark apparatus or by including a dehydrating agent in the reaction mixture. chemistrysteps.com
Reactant Concentration and Structure: The steric bulk of the amine can influence reactivity. While tert-butylamine is a primary amine, its bulky tert-butyl group can affect the rate of reaction. In reactions involving diacetyl and various primary amines, the structure of the amine has been shown to significantly affect the distribution of products, leading to mixtures that can include mono-imines, bis-imines, and cyclized aromatic products. mdpi.com For example, reactions with n-butylamine tended to result in complex product mixtures or the formation of N,N'-di-n-butyl-2,5-dimethylbenzene-1,4-diamine in low yields, highlighting the complexity of controlling the reaction outcome. mdpi.com
Optimization of Synthetic Conditions for Enhanced Yield and Selectivity
Optimizing the synthesis of this compound requires careful control of reaction conditions to maximize the yield of the desired mono-condensation product while minimizing the formation of byproducts. Key parameters for optimization include the choice of solvent, temperature, reaction time, and the molar ratio of reactants.
Research on the condensation of diacetyl (2,3-butanedione) with various primary amines provides valuable insights into how these conditions can affect product distribution. A study by Rojas-Montes et al. investigated the reaction of diacetyl with several α-branched and linear primary amines, revealing the complexity of the reaction and the challenge in isolating specific imine products. mdpi.com
When diacetyl was reacted with different primary amines in methanol (B129727) at room temperature, a mixture of products was often obtained. The table below summarizes the products formed with different amines, illustrating the influence of the amine's structure on the reaction outcome.
Data adapted from Rojas-Montes et al. mdpi.com Note: Product numbers (e.g., 7b, 8b, 9b) refer to 2,5-dimethylbenzoquinone(alkylimines), 2,5-dimethylbenzoquinone(bis-alkyldiimines), and N,N′-dialkyl-2,5-dimethylbenzene-1,4-diamines, respectively, as defined in the source study.
This data shows that for linear primary amines like n-propylamine and n-butylamine, the reaction is either complex or leads to the fully reduced and cyclized aromatic diamine (9d) in low yield, rather than the desired imine or diimine. mdpi.com This suggests that achieving high selectivity for the mono-condensed this compound would require significant optimization. General strategies for enhancing yield and selectivity in imine synthesis include:
Control of Stoichiometry: Using a specific molar ratio of 2,3-butanedione to tert-butylamine could favor mono-condensation over di-condensation.
Lower Temperatures: Conducting the reaction at lower temperatures could potentially slow down subsequent reactions, allowing for the isolation of the initial carbinolamine intermediate.
Solvent Choice: The polarity of the solvent can influence the reaction pathway and the stability of intermediates.
Continuous Removal of Water: As an equilibrium reaction, driving the reaction forward by continuously removing the water byproduct is a standard method to improve yields of imines. google.com
Strategies for Stereoselective Synthesis of Chiral this compound Isomers
The synthesis of specific chiral isomers of this compound, which contains a stereocenter at the carbon bearing the hydroxyl group, requires stereoselective synthetic strategies. While direct asymmetric synthesis of this specific compound is not extensively documented, several methodologies applied to the synthesis of chiral β-amino alcohols and related α-hydroxy imines can be adapted. These strategies primarily fall into two categories: the use of chiral auxiliaries and catalyst-controlled asymmetric synthesis.
One prominent strategy involves the use of a chiral auxiliary, such as an enantiopure sulfinamide, to direct the stereochemical outcome of a key bond-forming step. For instance, (R)- or (S)-tert-butanesulfinamide can be condensed with a prochiral ketone to form a chiral N-sulfinyl imine. Subsequent nucleophilic addition to the C=N bond is then directed by the chiral sulfinyl group, allowing for the stereoselective formation of one diastereomer. The auxiliary can then be removed under mild acidic conditions. Although typically used for the synthesis of chiral amines, this principle can be extended to the synthesis of chiral α-hydroxy imines by starting with an appropriate α-functionalized precursor.
Catalyst-controlled asymmetric synthesis offers another powerful approach. This can involve the asymmetric reduction of an α-imino ketone or the asymmetric addition of a nucleophile to an imine. For example, the asymmetric transfer hydrogenation of α-amino ketones using a chiral catalyst system, such as RhCl(R,R)-TsDPEN with a formic acid/triethylamine mixture, has been shown to produce chiral β-amino alcohols with high enantioselectivity. researchgate.net A similar strategy could potentially be adapted for the asymmetric reduction of a precursor to this compound.
Furthermore, direct catalytic asymmetric Mannich-type reactions of α-hydroxy ketones with imines, or their precursors, can provide access to chiral α-hydroxy-β-amino ketones, which are structurally related to the target molecule. acs.org These reactions often employ chiral catalysts, such as those based on copper or other transition metals, to control the stereochemistry of the newly formed C-C bond. acs.org
The table below summarizes some relevant stereoselective methods for the synthesis of chiral β-amino alcohols and related compounds, which could be conceptually applied to the synthesis of chiral this compound.
| Method | Precursors | Catalyst/Auxiliary | Product Type | Stereoselectivity (ee/dr) | Reference |
| Asymmetric Transfer Hydrogenation | Aryl and benzofuranyl 2-tert-butylaminoethanones | RhCl(R,R)-TsDPEN | β-tert-butylamino alcohols | 97–99% ee | researchgate.net |
| Asymmetric 1,3-Dipolar Cycloaddition | Carbonyl ylides and chiral α-methylbenzyl imines | Rh(II) carboxylates | syn-α-hydroxy-β-amino esters | up to 82:18 er | diva-portal.org |
| Direct Catalytic Asymmetric Mannich-Type Reaction | α-oxygen-functionalized amides and N-Boc imines | Cu(I)/Barton's base with chiral ligand | syn-β-amino-α-hydroxy amides | High enantioselectivity | acs.org |
| Dynamic Kinetic Resolution-Asymmetric Transfer Hydrogenation | Racemic β-amino-α-keto esters | Ru(II) catalyst | anti-α-hydroxy-β-amino acid derivatives | High diastereo- and enantioselectivity | nih.gov |
Derivatization and Functionalization of this compound
The chemical structure of this compound, featuring a hydroxyl group, an imine C=N double bond, and adjacent methyl groups, offers several avenues for derivatization and functionalization. These reactions can be used to modify the compound's properties or to incorporate it into larger molecular scaffolds.
Reactions at the Hydroxyl Group:
The secondary alcohol functionality can undergo typical reactions of alcohols. For instance, it can be acylated to form esters or alkylated to form ethers. The reaction of the hydroxyl group is a key step in certain cyclization reactions.
Reactions involving the Imine Moiety:
The carbon-nitrogen double bond of the imine is susceptible to nucleophilic attack. Reduction of the imine, for example through catalytic hydrogenation or with hydride reagents, would yield the corresponding secondary amine, 3-(tert-butylamino)butan-2-ol.
Furthermore, the imine can react with organometallic reagents, such as Grignard or organolithium reagents, leading to the formation of new carbon-carbon bonds at the iminic carbon. This provides a route to α-branched amines after subsequent workup.
Cyclization Reactions:
The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic imine carbon in a 1,3-relationship, makes it a suitable precursor for the synthesis of five-membered heterocyclic rings, specifically oxazolidines. polimi.itacs.org
The intramolecular cyclization can be promoted by various conditions. For example, treatment with an acid catalyst can facilitate the protonation of the imine nitrogen, activating the C=N bond towards nucleophilic attack by the hydroxyl group. This cyclization would lead to the formation of a substituted oxazolidine. The stereochemistry of the starting material would influence the stereochemical outcome of the cyclized product. For instance, chiral unsaturated β-amino alcohols have been shown to cyclize in the presence of Pd(II) catalysts to afford enantiopure bicyclic oxazolidines with total regio- and stereocontrol. acs.org
The table below outlines potential derivatization reactions of this compound based on the known reactivity of α-hydroxy imines and β-amino alcohols.
| Reaction Type | Reagent/Conditions | Product Type | Potential Application | Analogous Reaction Reference |
| Reduction | H₂, Pd/C or NaBH₄ | 3-(tert-butylamino)butan-2-ol | Synthesis of chiral amino alcohols | General organic chemistry principles |
| Acylation | Acyl chloride, pyridine | 3-tert-butyliminobutan-2-yl acetate | Protection of hydroxyl group, synthesis of esters | General organic chemistry principles |
| Alkylation | Alkyl halide, base | 2-alkoxy-3-tert-butyliminobutane | Synthesis of ethers | General organic chemistry principles |
| Nucleophilic Addition | Grignard reagent (e.g., MeMgBr) | 2-methyl-3-(tert-butylamino)butan-2-ol | C-C bond formation, synthesis of α-branched amines | wiley-vch.de |
| Intramolecular Cyclization | Acid catalyst or Pd(II) catalyst | 2,2,4,5-tetramethyl-3-tert-butyloxazolidine | Synthesis of heterocyclic compounds | polimi.itacs.orgacs.org |
| Reaction with Phosgene Derivatives | Phosgene, triphosgene, or carbonyldiimidazole | Oxazolidin-2-one derivative | Synthesis of carbamates and heterocyclic compounds | nih.gov |
These derivatization strategies highlight the synthetic utility of this compound as a building block in organic synthesis, allowing for the creation of a variety of more complex molecules with potential applications in different fields of chemistry.
Coordination Chemistry and Ligand Properties of 3 Tert Butyliminobutan 2 Ol
Ligating Behavior of 3-Tert-butyliminobutan-2-ol
The ligating behavior of this compound is primarily defined by its capacity to act as a bidentate ligand, coordinating to a metal center through two donor atoms. This chelation is a key factor in the stability of the resulting metal complexes.
This compound is expected to coordinate to metal ions in a bidentate fashion through the nitrogen atom of the imine group and the oxygen atom of the deprotonated hydroxyl group. This N,O-donor set is characteristic of many Schiff base ligands derived from amino alcohols and β-diketones. The deprotonation of the hydroxyl group upon complexation is a common feature, resulting in a monoanionic ligand that forms neutral complexes with divalent metal ions.
Spectroscopic techniques such as infrared (IR) spectroscopy are invaluable in confirming this coordination mode. In the IR spectrum of the free ligand, a characteristic stretching vibration for the C=N (azomethine) group is observed. Upon coordination to a metal ion, this band is expected to shift to a lower frequency, indicating the involvement of the imine nitrogen in chelation. Similarly, the disappearance of the broad O-H stretching band of the hydroxyl group and the appearance of a new M-O stretching vibration would confirm the deprotonation and coordination of the hydroxyl oxygen. This mode of coordination has been widely reported for a variety of transition metal complexes with similar N,O-donor Schiff base ligands. ijstm.commdpi.com
The bidentate coordination of this compound to a metal center leads to the formation of a stable six-membered chelate ring. The formation of such a ring is entropically favored, a phenomenon known as the chelate effect, which contributes significantly to the thermodynamic stability of the resulting metal complex. libretexts.orgmathabhangacollege.ac.in The general structure of a 2:1 metal complex with this ligand would feature two six-membered chelate rings around the central metal ion.
The coordination geometry of metal complexes of this compound is significantly influenced by both steric and electronic factors. The presence of the bulky tert-butyl group on the imine nitrogen atom imposes considerable steric hindrance around the metal center. This steric bulk can dictate the coordination number and geometry of the complex. For instance, the large size of the tert-butyl group may favor the formation of four-coordinate tetrahedral or square planar complexes over higher coordination numbers, as it can prevent the close approach of additional ligands. thieme-connect.dethieme-connect.de Studies on Schiff bases with bulky t-butyl groups have shown that steric effects can influence the microarchitecture of the resulting extended structures. preprints.orgnih.gov
Electronically, the imine nitrogen and the hydroxyl oxygen are both effective donors. The electronic properties of the metal ion (e.g., its size, charge, and d-electron configuration) will also play a crucial role in determining the preferred coordination geometry. For example, d8 metals like Ni(II), Pd(II), and Pt(II) often favor square planar geometries, while d10 metals like Zn(II) typically form tetrahedral complexes. The interplay between the steric demands of the tert-butyl group and the electronic preferences of the metal ion will ultimately determine the final structure of the complex.
Synthesis and Characterization of Metal Complexes with this compound
The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The characterization of these complexes relies on a combination of analytical and spectroscopic techniques.
A wide range of transition metal complexes with analogous N,O-bidentate Schiff base ligands have been synthesized and characterized. nih.govyoutube.com Based on these precedents, it is anticipated that this compound would form stable complexes with various transition metals.
Co(II), Ni(II), Cu(II), and Zn(II) Complexes: These first-row transition metals are expected to form complexes with a 2:1 ligand-to-metal ratio, with the general formula M(L)₂. The geometry of these complexes would likely be tetrahedral for Co(II) and Zn(II), and square planar for Ni(II) and Cu(II). asianpubs.org The synthesis would typically involve refluxing the ligand with the corresponding metal acetate or chloride salt in an alcoholic solvent.
Pt(II) and Pd(II) Complexes: Platinum(II) and palladium(II) complexes with N,O-chelating ligands are of interest for their potential applications in catalysis and as anti-tumor agents. nih.govscholaris.ca These d8 metal ions strongly favor a square planar coordination geometry. The synthesis of Pt(II) and Pd(II) complexes of this compound would likely proceed via reaction with precursors such as K₂[PtCl₄] or [PdCl₂(PhCN)₂].
Re Complexes: Rhenium complexes with Schiff base ligands have been investigated for their potential applications in radiopharmaceuticals and catalysis. nih.govd-nb.info Rhenium can exist in various oxidation states, and the coordination chemistry with this compound could lead to complexes with different rhenium cores, such as the {Re(CO)₃}⁺ or {ReO}³⁺ cores. academicjournals.orgproquest.comnih.gov
The following table summarizes the expected properties of some transition metal complexes with this compound, based on analogous systems.
| Metal Ion | Expected Formula | Probable Geometry | Magnetic Moment (µB) |
| Co(II) | [Co(L)₂] | Tetrahedral | 4.2 - 4.8 |
| Ni(II) | [Ni(L)₂] | Square Planar | Diamagnetic |
| Cu(II) | [Cu(L)₂] | Square Planar | 1.8 - 2.2 |
| Zn(II) | [Zn(L)₂] | Tetrahedral | Diamagnetic |
Data is hypothetical and based on trends observed for similar N,O-bidentate Schiff base complexes.
While less common than transition metal complexes, Schiff base ligands also form stable complexes with main group metals. The coordination chemistry of β-ketoimine-derived ligands with main group metals such as aluminum and gallium has been explored. researchgate.net For instance, with aluminum, deprotonation of the NH functionality of a β-ketoimine can lead to an N,O-chelating β-ketoiminate ligand. researchgate.net Similarly, this compound could form chelate complexes with main group elements. The synthesis of such complexes would likely involve the reaction of the ligand with organometallic precursors of the main group elements. The resulting complexes would have structures dictated by the preferred coordination number and geometry of the specific main group metal.
Lanthanide and Actinide Complexes
Information regarding the coordination complexes of this compound with lanthanide and actinide elements is not extensively available in the current scientific literature. The study of f-block element complexes with Schiff base ligands is an active area of research, but specific data on the interaction of this compound with these metals, including details on their synthesis, structure, and properties, remains to be broadly documented.
Stoichiometry and Nuclearity of Formed Complexes
The stoichiometry and nuclearity of metal complexes are fundamental aspects of their coordination chemistry, defining the ratio of metal ions to ligands and the number of metal centers within a single complex, respectively. For this compound, a bidentate ligand, various stoichiometries and nuclearities are conceivable depending on the metal ion, its preferred coordination number, and the reaction conditions.
Commonly observed metal-to-ligand (M:L) ratios for bidentate ligands include 1:1, 1:2, and 1:3. In the case of this compound, a 1:2 stoichiometry would be common for a metal ion with a coordination number of four or six, leading to complexes of the general formula [M(L)₂].
The nuclearity of the complexes can also vary. While mononuclear complexes, containing a single metal center, are common, the bridging potential of the alkoxide oxygen of the deprotonated ligand could facilitate the formation of polynuclear, such as binuclear or trinuclear, complexes. In such structures, the ligand bridges two or more metal centers. The formation of these higher nuclearity complexes is influenced by factors such as the nature of the metal ion and the presence of other coordinating species. The specific stoichiometry and nuclearity of metal complexes with this compound would ultimately be confirmed through experimental methods like X-ray crystallography and mass spectrometry.
Electronic and Magnetic Properties of this compound Metal Complexes
The electronic and magnetic properties of coordination complexes are intricately linked to the nature of the metal ion and the surrounding ligand field.
Ligand Field Effects and Spin States of Metal Centers
According to ligand field theory (LFT), the interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbitals into different energy levels. wikipedia.org The magnitude of this splitting, denoted as Δ, is influenced by the geometry of the complex and the nature of the ligand. Ligands are often classified based on their ability to cause this splitting, as detailed in the spectrochemical series.
This compound, with its nitrogen and oxygen donor atoms, is expected to create a moderate ligand field. The specific strength of this field would influence the electronic configuration of the metal center, particularly for transition metals with d⁴ to d⁷ electron configurations.
For these metal ions, two possible ground-state electron configurations exist: high-spin and low-spin. A weak ligand field (small Δ) results in a high-spin state, where electrons occupy the d-orbitals to maximize spin multiplicity. Conversely, a strong ligand field (large Δ) leads to a low-spin state, where electrons pair up in the lower energy d-orbitals before occupying the higher energy ones. The determination of the spin state is crucial as it significantly impacts the magnetic properties of the complex. The spin state of a given complex can be experimentally determined through techniques such as magnetic susceptibility measurements and electron paramagnetic resonance (EPR) spectroscopy. nih.gov
Magnetic Susceptibility Studies
Magnetic susceptibility measurements are a powerful tool for investigating the magnetic properties of coordination complexes and determining the number of unpaired electrons, which in turn helps in assigning the spin state and oxidation state of the metal center. nih.gov The effective magnetic moment (μeff) of a complex can be calculated from the measured magnetic susceptibility.
For complexes of this compound, the expected magnetic moments would depend on the specific metal ion and its spin state. For instance, a high-spin d⁴ manganese(III) complex would be expected to have a magnetic moment around 4.9 Bohr magnetons (BM), while a low-spin configuration would be diamagnetic or have a much lower magnetic moment. nih.gov
The table below illustrates hypothetical magnetic properties for first-row transition metal complexes with this compound in an octahedral geometry, showcasing the expected number of unpaired electrons and the corresponding theoretical spin-only magnetic moments for both high-spin and low-spin configurations.
| Metal Ion (dn) | High-Spin Unpaired e- | High-Spin μeff (BM) | Low-Spin Unpaired e- | Low-Spin μeff (BM) |
|---|---|---|---|---|
| Cr2+ (d4) | 4 | 4.90 | 2 | 2.83 |
| Mn2+ (d5) | 5 | 5.92 | 1 | 1.73 |
| Fe2+ (d6) | 4 | 4.90 | 0 | 0.00 |
| Co2+ (d7) | 3 | 3.87 | 1 | 1.73 |
Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Characterization Techniques for Structural Insights
Spectroscopy is a cornerstone for the characterization of molecular structures. By probing the interactions of molecules with electromagnetic radiation, techniques such as NMR, IR, Raman, UV-Vis, and mass spectrometry offer detailed insights into the electronic and vibrational states of the molecule, as well as its atomic framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Solution and Solid-State Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 3-Tert-butyliminobutan-2-ol is expected to show distinct signals for each type of chemically non-equivalent proton. The tert-butyl group would yield a sharp singlet integrating to nine protons. The methyl protons adjacent to the imine and the methyl protons adjacent to the alcohol group would appear as distinct signals, likely singlets or narrow multiplets. The methine proton of the alcohol group would also produce a unique signal, with its chemical shift influenced by the hydroxyl group. The hydroxyl proton itself typically appears as a broad singlet, and its position can be concentration and solvent-dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct resonances are expected for the quaternary carbon of the tert-butyl group, the three equivalent methyl carbons of the tert-butyl group, the imine carbon (C=N), the carbonyl-derived carbon bearing the hydroxyl group (C-OH), and the two non-equivalent methyl carbons of the butanone backbone. The chemical shifts of the imine and alcohol carbons are particularly diagnostic of the electronic environment.
| ¹H NMR (Predicted) Assignment | Expected Chemical Shift (δ) ppm | Multiplicity | Integration |
| C(CH₃)₃ | ~1.2 | Singlet | 9H |
| C=N-CH ₃ | ~1.9 | Singlet | 3H |
| CH(OH)-CH ₃ | ~1.3 | Doublet | 3H |
| CH (OH) | ~3.8-4.2 | Quartet | 1H |
| OH | Variable (Broad) | Singlet | 1H |
| ¹³C NMR (Predicted) Assignment | Expected Chemical Shift (δ) ppm |
| C (CH₃)₃ | ~50-60 |
| C(C H₃)₃ | ~28-30 |
| C =N | ~165-175 |
| C H(OH) | ~65-75 |
| C=N-C H₃ | ~15-20 |
| CH(OH)-C H₃ | ~20-25 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Coordination Site Confirmation
Vibrational spectroscopy probes the stretching and bending modes of chemical bonds, providing a fingerprint of the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A strong, broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from hydrogen bonding. A sharp, medium-to-strong absorption around 1650-1670 cm⁻¹ corresponds to the C=N stretching vibration of the imine. The spectrum would also feature strong bands in the 2970-2870 cm⁻¹ region due to C-H stretching of the alkyl groups and various bending vibrations in the fingerprint region (<1500 cm⁻¹).
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | **Expected Raman Frequency (cm⁻¹) ** | Intensity |
| O-H Stretch | 3400-3200 | Weak | Broad, Strong (IR) |
| C-H Stretch (sp³) | 2970-2870 | 2970-2870 | Strong |
| C=N Stretch | 1670-1650 | 1670-1650 | Medium-Strong |
| C-O Stretch | 1100-1000 | Weak | Medium |
Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Transitions and Geometry
UV-Visible spectroscopy provides information about the electronic transitions within a molecule, which are sensitive to conjugation and molecular geometry. The primary chromophore in this compound is the imine (C=N) group. This group gives rise to a weak n→π* transition at longer wavelengths (typically >300 nm) and a more intense π→π* transition at shorter wavelengths (typically <250 nm). The exact position and intensity of these bands can be influenced by the solvent polarity.
Mass Spectrometry for Molecular Mass and Fragmentation Pathways
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Key fragmentation pathways would likely include the loss of a methyl group ([M-15]⁺) to form a stable carbocation, and the characteristic loss of the tert-butyl group ([M-57]⁺), which is often a dominant peak in the spectra of tert-butyl containing compounds. Cleavage adjacent to the oxygen atom is also a common fragmentation route for alcohols.
X-ray Diffraction Analysis of Single Crystals
The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with high accuracy.
Determination of Molecular Conformation and Crystal Packing
An X-ray crystal structure analysis of this compound would reveal the solid-state conformation of the molecule. It would definitively establish the geometry around the C=N double bond (E/Z isomerism) and the preferred rotational conformation (torsion angles) of the single bonds. Furthermore, the analysis would elucidate the crystal packing, showing how individual molecules interact with their neighbors in the crystal lattice. A key feature to investigate would be intermolecular hydrogen bonding involving the hydroxyl group (O-H···N or O-H···O), which would significantly influence the supramolecular architecture of the compound in the solid state.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles in Coordination Environments
To illustrate the coordination environment, we will consider a representative analogue, 2,3-bis[(4-tert-butyl-2,6-dimethylphenyl)imino]butane, a bidentate ligand whose crystal structure has been determined by X-ray diffraction. nih.govresearchgate.net This molecule provides insight into the typical bond lengths and angles for the iminobutane backbone. In coordination complexes, the geometry around the central metal ion is dictated by the bite angle of the ligand and the steric hindrance imposed by its substituents. wgtn.ac.nz
The C=N double bond is a key feature, and its length is typically around 1.28 Å, indicating a clear double bond character. The adjacent C-C single bond within the butane (B89635) backbone is approximately 1.48 Å. The bond between the imine carbon and the nitrogen of the tert-butyl group (or a substituted phenyl group in our analogue) is typically in the range of 1.45 Å.
The bond angles around the sp² hybridized imine carbon are expected to be approximately 120°. In the analogue 2,3-bis[(4-tert-butyl-2,6-dimethylphenyl)imino]butane, the C-C=N angle is observed to be around 117°, while the N=C-C angle is approximately 122°. The steric bulk of the tert-butyl group significantly influences the dihedral angles within the molecule, leading to a non-planar conformation. For instance, the dihedral angle between the plane of the benzene (B151609) ring and the 1,4-diazabutadiene mean plane in the analogue is nearly perpendicular at 89.8(9)°. nih.govresearchgate.net
Below are interactive data tables summarizing selected bond lengths and angles for a representative analogue.
Table 1: Selected Bond Lengths for 2,3-bis[(4-tert-butyl-2,6-dimethylphenyl)imino]butane nih.govresearchgate.net
| Bond | Length (Å) |
| C1=N1 | 1.285(2) |
| C1-C1' | 1.483(3) |
| N1-C2 | 1.451(2) |
| C2-C3 | 1.393(3) |
| C3-C4 | 1.390(3) |
| C4-C5 | 1.385(3) |
Table 2: Selected Bond Angles for 2,3-bis[(4-tert-butyl-2,6-dimethylphenyl)imino]butane nih.govresearchgate.net
| Angle | Degree (°) |
| N1-C1-C1' | 117.2(2) |
| C1'-C1-N1 | 122.3(2) |
| C1-N1-C2 | 118.9(1) |
| N1-C2-C3 | 121.2(2) |
| C3-C2-C7 | 119.5(2) |
Table 3: Selected Dihedral Angles for 2,3-bis[(4-tert-butyl-2,6-dimethylphenyl)imino]butane nih.govresearchgate.net
| Atoms (Plane 1 - Plane 2) | Angle (°) |
| (N1-C1-C1'-N1') - (C2-C3-C4-C5-C6-C7) | 89.8(9) |
| C1'-C1-N1-C2 | 178.5(2) |
Intermolecular Interactions and Hydrogen Bonding Networks in Crystal Lattices
The crystal packing of this compound and its analogues is governed by a variety of intermolecular forces, including van der Waals interactions and, where applicable, hydrogen bonding. In the case of the parent compound, the presence of the hydroxyl (-OH) group allows for the formation of hydrogen bonds, which would be a dominant feature in its crystal lattice. These hydrogen bonds can occur between the hydroxyl hydrogen of one molecule and the nitrogen or oxygen atom of a neighboring molecule, leading to the formation of chains or more complex three-dimensional networks.
Reactivity and Reaction Mechanisms of 3 Tert Butyliminobutan 2 Ol
Hydrolysis and Transimination Reactions of the Imine Moiety
The imine moiety in 3-tert-butyliminobutan-2-ol is susceptible to hydrolysis, a reaction that involves the cleavage of the carbon-nitrogen double bond by water. This reaction is typically acid-catalyzed and results in the formation of 3-hydroxybutan-2-one and tert-butylamine (B42293). The mechanism involves the initial protonation of the imine nitrogen, which increases the electrophilicity of the imine carbon, followed by the nucleophilic attack of a water molecule. Subsequent proton transfer and elimination of tert-butylamine yield the corresponding ketone.
Transimination, another key reaction of the imine group, involves the exchange of the tert-butyl group with another amine. This equilibrium-driven process is often used to synthesize new imines that might be difficult to prepare directly. The reaction proceeds through a tetrahedral intermediate formed by the nucleophilic addition of the incoming amine to the imine carbon.
Nucleophilic and Electrophilic Additions to the Carbon-Nitrogen Double Bond
The carbon-nitrogen double bond of this compound can undergo both nucleophilic and electrophilic additions.
Nucleophilic Addition: Nucleophiles attack the electrophilic imine carbon. The stereochemical outcome of these additions can often be predicted using models like the Felkin-Anh model, which considers the steric and electronic effects of the substituents. For instance, the reaction with organometallic reagents like Grignard reagents or organolithium compounds would lead to the formation of new carbon-carbon bonds, yielding α-substituted amino alcohols after workup.
Electrophilic Addition: Electrophiles, on the other hand, target the lone pair of electrons on the imine nitrogen. youtube.com Protonation, as seen in hydrolysis, is a fundamental electrophilic addition. youtube.com Other electrophiles, such as alkyl halides, can lead to the formation of iminium ions. The stability of the resulting carbocation intermediates is a crucial factor in determining the major and minor products of these reactions. youtube.com
A summary of representative addition reactions is presented below:
| Reagent Type | Example Reagent | Product Type |
| Nucleophile | Grignard Reagent (R-MgX) | α-Substituted Amino Alcohol |
| Nucleophile | Organolithium (R-Li) | α-Substituted Amino Alcohol |
| Electrophile | Proton (H+) | Iminium Ion |
| Electrophile | Alkyl Halide (R-X) | Iminium Salt |
Oxidation and Reduction Pathways of the Imino-alcohol Framework
The imino-alcohol framework of this compound can be selectively oxidized or reduced at either the imine or the alcohol functionality.
Oxidation: Oxidation of the secondary alcohol group can yield the corresponding α-imino ketone. Common oxidizing agents for this transformation include chromium-based reagents or milder methods like Swern or Dess-Martin oxidation. The imine group itself can be resistant to oxidation under these conditions, but stronger oxidants could potentially cleave the C=N bond.
Reduction: The imine double bond can be readily reduced to the corresponding amino alcohol. Catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Pd/C or PtO₂) or chemical reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this purpose. The choice of reducing agent can sometimes influence the stereoselectivity of the newly formed stereocenter.
Reactions Involving the Hydroxyl Group (e.g., esterification, etherification)
The hydroxyl group of this compound behaves as a typical secondary alcohol, undergoing reactions such as esterification and etherification.
Esterification: This reaction involves the condensation of the alcohol with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an ester. chemguide.co.uk Acid catalysts, such as sulfuric acid, are often employed to facilitate the reaction with carboxylic acids. chemguide.co.uk The reaction with more reactive acyl chlorides may be carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct. The significant steric hindrance from the adjacent tert-butyl group on the imine can slow down the rate of esterification. researchgate.net
Etherification: The formation of an ether can be achieved through reactions like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
The table below outlines typical conditions for these transformations:
| Reaction | Reagent(s) | Catalyst/Conditions | Product |
| Esterification | Carboxylic Acid (R-COOH) | Acid Catalyst (e.g., H₂SO₄), Heat | Ester |
| Esterification | Acyl Chloride (R-COCl) | Base (e.g., Pyridine) | Ester |
| Etherification | Alkyl Halide (R'-X) | Strong Base (e.g., NaH) | Ether |
Mechanistic Investigations of Complex Transformations involving this compound
The bifunctional nature of this compound makes it an interesting substrate for mechanistic studies of more complex chemical transformations. For instance, in reactions catalyzed by transition metals, both the imine nitrogen and the hydroxyl oxygen can act as coordinating atoms, forming a bidentate ligand. This chelation can influence the stereochemical and regiochemical outcome of the reaction.
Radical reactions involving this molecule are also of mechanistic interest. For example, the generation of a radical at a position α to both the imine and the alcohol could lead to interesting rearrangement or fragmentation pathways. mdpi.com Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model reaction pathways and transition states, providing deeper insight into the underlying mechanisms. rsc.org These investigations are crucial for understanding the reactivity of this and related imino-alcohols and for designing new synthetic methodologies.
Catalytic Applications of 3 Tert Butyliminobutan 2 Ol Metal Complexes
Homogeneous Catalysis Utilizing 3-Tert-butyliminobutan-2-ol Ligands
There is currently no published research on the use of this compound metal complexes in homogeneous catalysis.
Asymmetric Catalysis
No data is available on the application of this compound metal complexes in asymmetric catalysis, including asymmetric hydrogenation, epoxidation, aldol reactions, or Henry reactions.
Polymerization Reactions
Information regarding the use of this compound metal complexes as catalysts for polymerization reactions could not be found.
Cross-Coupling Reactions
There are no documented instances of this compound metal complexes being employed in cross-coupling reactions.
Oxidation and Reduction Catalysis
No research has been published on the use of this compound metal complexes in either oxidation or reduction catalysis.
Mechanistic Elucidation of Catalytic Cycles
Given the absence of any reported catalytic activity, there are no mechanistic studies on the catalytic cycles involving this compound metal complexes.
No Publicly Available Research Found on the
While the field of catalysis extensively explores the design of ligands to enhance the activity and selectivity of metal complexes, the scientific community has not published studies focusing specifically on this compound. General principles of ligand design are well-established and provide a framework for understanding how modifications to a ligand's structure can influence its catalytic performance. These principles primarily revolve around the modulation of steric and electronic properties.
Steric Hindrance: The size and spatial arrangement of substituent groups on a ligand can significantly impact the selectivity of a catalyst. By introducing bulky groups, such as the tert-butyl group present in the specified compound, the access of substrates to the metal center can be controlled. This steric hindrance can favor the binding of smaller or specific-shaped substrates, thereby enhancing regioselectivity or enantioselectivity in asymmetric catalysis.
Electronic Effects: The electron-donating or electron-withdrawing nature of a ligand's functional groups can alter the electron density at the metal center. This, in turn, influences the metal's reactivity and its ability to participate in key catalytic steps such as oxidative addition and reductive elimination. For instance, increasing the electron-donating ability of a ligand can make a metal center more electron-rich and thus more reactive towards certain substrates.
Without experimental data from studies on this compound, any discussion of its specific impact on catalytic activity and selectivity would be purely speculative. Research in this area would typically involve the synthesis of a series of related ligands with systematic variations in their structure. For example, one might vary the substituents on the imino nitrogen or the butanol backbone to investigate the resulting changes in catalytic outcomes for a specific chemical transformation.
Theoretical and Computational Chemistry Studies of 3 Tert Butyliminobutan 2 Ol
Quantum Chemical Calculations on the Electronic Structure and Reactivity of 3-Tert-butyliminobutan-2-ol
Quantum chemical calculations, typically employing methods like Density Functional Theory (DFT), are standard practice for exploring the fundamental electronic properties of molecules. researchgate.netthenucleuspak.org.pk For a molecule like this compound, these studies would provide deep insights into its stability, reactivity, and spectroscopic characteristics.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
HOMO: The energy and location of the HOMO indicate the ability of a molecule to donate electrons. A high HOMO energy suggests a better electron donor. researchgate.net For this compound, the HOMO would likely be localized around the nitrogen and oxygen atoms due to the presence of lone pairs of electrons.
LUMO: The LUMO's energy and location indicate the molecule's ability to accept electrons. A low LUMO energy signifies a better electron acceptor.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a significant indicator of molecular stability. A large gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com
A data table in this section would typically list the calculated energies (in electron volts, eV) of the HOMO, LUMO, and the energy gap.
Hypothetical Data Table: FMO Analysis
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Data not available |
| ELUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
(This table is for illustrative purposes only; no published data exists for this compound.)
Conformational Analysis and Energy Minimization
Molecules can exist in various spatial arrangements or conformations. Conformational analysis involves identifying the most stable three-dimensional structure, which corresponds to the global energy minimum on the potential energy surface. researchgate.net For this compound, this would involve studying the rotation around the C-N and C-C single bonds to find the most stable arrangement of the tert-butyl and hydroxyl groups. This process is critical as the molecular conformation affects its physical, chemical, and biological properties.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational methods can predict spectroscopic data, which is invaluable for comparing with and interpreting experimental results. bibliotekanauki.pl
NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. dergipark.org.tr These predictions are based on the calculated magnetic shielding around each nucleus in the optimized molecular geometry.
IR Frequencies: Infrared (IR) spectroscopy identifies functional groups in a molecule. Computational chemistry can calculate the vibrational frequencies corresponding to different bond stretches, bends, and twists. dergipark.org.tr For this compound, key predicted frequencies would include the O-H stretch, C-H stretches, the C=N imine stretch, and C-O stretch.
A table in this section would compare theoretically calculated frequencies with experimentally observed ones to validate the computational model.
Hypothetical Data Table: Predicted vs. Experimental IR Frequencies
| Functional Group | Calculated Wavenumber (cm-1) | Experimental Wavenumber (cm-1) |
|---|---|---|
| O-H stretch | Data not available | Data not available |
| C=N stretch | Data not available | Data not available |
| C-O stretch | Data not available | Data not available |
(This table is for illustrative purposes only; no published data exists for this compound.)
Computational Modeling of Coordination Interactions and Complex Stability
Schiff bases are excellent ligands in coordination chemistry, readily forming complexes with metal ions. bibliotekanauki.plnih.gov Computational modeling is used to understand the nature of these interactions and predict the stability and geometry of the resulting metal complexes.
Ligand-Metal Binding Energies
The binding energy is a measure of the strength of the interaction between the ligand (this compound) and a metal ion. A higher binding energy indicates the formation of a more stable complex. These calculations help in understanding the affinity of the ligand for different metals and can be used to predict the thermodynamic feasibility of complex formation. researchgate.net
Geometry Optimization of Metal Complexes
Once a ligand coordinates to a metal, the resulting complex has a specific three-dimensional structure. Geometry optimization calculations determine the most stable structure of the metal complex, providing information on bond lengths, bond angles, and coordination geometry (e.g., tetrahedral, square planar, octahedral). ajchem-a.combibliotekanauki.pl This is crucial for understanding the complex's reactivity and properties.
Hypothetical Data Table: Optimized Geometrical Parameters of a Metal Complex
| Parameter (e.g., with Cu(II)) | Calculated Value |
|---|---|
| Metal-Nitrogen Bond Length (Å) | Data not available |
| Metal-Oxygen Bond Length (Å) | Data not available |
| N-Metal-O Bond Angle (°) | Data not available |
(This table is for illustrative purposes only; no published data exists for this compound.)
Reaction Pathway Elucidation and Transition State Analysis using Computational Methods
Computational chemistry offers powerful tools for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and thereby elucidating detailed reaction pathways. For compounds like this compound, methods such as Density Functional Theory (DFT) would be instrumental in understanding its formation and subsequent reactions.
Research on analogous N-tert-butylsulfinyl imines has demonstrated the utility of DFT calculations in understanding the stereocontrol of reactions. nih.govrsc.org For instance, in the addition of nucleophiles to chiral N-sulfinyl imines, computational studies have been crucial in determining that the relative energies of competing transition states are the primary determinants of the product's diastereomeric ratio. nih.gov These studies reveal that specific intramolecular interactions, such as those between the sulfinyl oxygen and the iminyl hydrogen, play a significant role in stabilizing one transition state over another. nih.gov
For this compound, a key reaction would be its formation from the condensation of 3-aminobutan-2-ol (B1581441) and a tert-butyl source, or its reactions at the imine carbon. Computational analysis could predict the transition state structures for such reactions. It is plausible that the bulky tert-butyl group would exert significant steric influence on the geometry of the transition state, favoring pathways that minimize steric hindrance.
In the context of reactions involving N-tert-butylsulfinyl imines, a six-membered, chair-like or boat-like transition state model is often proposed to explain the observed stereoselectivity. rsc.orgnih.gov In these models, the tert-butyl group's orientation can dictate the direction of nucleophilic attack. A similar approach could be applied to model the reactions of this compound, where the interplay between the tert-butyl group and the hydroxyl and methyl groups on the butanol backbone would be critical in determining the favored reaction pathway.
Table 1: Representative Computational Data for a Model Reaction Pathway
Since direct data for this compound is unavailable, the following table illustrates the type of data that would be generated from a computational study of a hypothetical reaction, such as the nucleophilic addition to the imine.
| Parameter | Reactant Complex | Transition State | Product Complex |
| Relative Energy (kcal/mol) | 0.0 | +15.2 | -5.8 |
| Key Interatomic Distance (Å) | C=N: 1.28 | C-Nu: 2.15, N-Nu: 2.50 | C-Nu: 1.45 |
| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A |
Note: The data in this table is hypothetical and serves as an example of typical results from a DFT calculation on a reaction pathway.
Molecular Dynamics Simulations (if applicable) for Solution Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netmdpi.comwhiterose.ac.uk This technique can provide detailed insights into the behavior of molecules in solution, including their conformational dynamics, solvation effects, and interactions with other molecules. researchgate.net
Currently, there are no specific molecular dynamics simulation studies reported in the literature for this compound. Such studies would be highly valuable for understanding how this compound behaves in different solvent environments. For example, MD simulations could reveal:
Conformational Preferences: The molecule can exist in various conformations due to the rotation around its single bonds. MD simulations could identify the most stable conformations in a given solvent and the energy barriers between them.
Solvent Interactions: The simulations could model the hydrogen bonding between the hydroxyl group of the butanol moiety and solvent molecules, as well as the interactions of the imine nitrogen. This would provide a molecular-level understanding of its solubility and reactivity in different solvents.
Aggregation Behavior: Depending on the concentration and solvent, molecules of this compound might aggregate. MD simulations could predict the likelihood and nature of such self-assembly.
Table 2: Potential Observables from a Molecular Dynamics Simulation of this compound in Water
This table outlines the kind of data that could be extracted from a hypothetical MD simulation.
| Property | Potential Finding |
| Radial Distribution Function g(r) of water around the -OH group | A sharp peak at ~1.8 Å, indicating strong hydrogen bonding with solvent water molecules. |
| Root Mean Square Deviation (RMSD) of the carbon backbone | Fluctuations around an average value, indicating the molecule maintains a stable average conformation. |
| Solvent Accessible Surface Area (SASA) of the tert-butyl group | A relatively constant and high value, suggesting its exposure to the solvent. |
Note: The findings in this table are hypothetical and represent plausible outcomes of a molecular dynamics simulation.
Applications in Advanced Materials and Supramolecular Chemistry
Integration of 3-Tert-butyliminobutan-2-ol Derivatives into Functional Materials
The functional groups of this compound make it an excellent candidate for incorporation into a variety of functional materials. The imine and alcohol moieties can act as coordination sites for metal ions or as reactive handles for polymerization, while the bulky tert-butyl group can influence solubility, morphology, and intermolecular packing.
Precursors for Polymeric Materials
Derivatives of this compound can be envisioned as monomers for the synthesis of advanced polymeric materials. The presence of the hydroxyl group allows for its integration into polyester (B1180765) or polyurethane backbones through esterification or urethane (B1682113) linkages, respectively. Furthermore, the imine bond, a defining feature of Schiff bases, can be part of a conjugated polymer backbone, leading to materials with interesting electronic and optical properties.
Poly(azomethine)s, also known as polyimines or Schiff base polymers, are a class of polymers that can be synthesized from monomers containing both amine and aldehyde/ketone functionalities, or by the polymerization of pre-formed Schiff base monomers. These materials are noted for their thermal stability and the presence of imine sites that can chelate metal ions. For instance, insoluble polymeric Schiff base ligands have been synthesized and used to create transition metal complexes that act as heterogeneous catalysts. In a similar vein, this compound could be derivatized to contain a second reactive group, such as an additional amine or aldehyde, enabling its participation in polycondensation reactions. The resulting polymer would feature the imino-alcohol moiety as a repeating unit, offering sites for metal coordination or post-polymerization modification.
Additionally, chiral amino alcohol ligands have been successfully anchored to polystyrene resins for applications in asymmetric catalysis. This suggests a pathway where this compound could be attached to a pre-existing polymer support, imparting it with the specific chelating properties of the ligand.
Components in Liquid Crystalline Systems
Schiff bases are a well-established class of mesogenic compounds, meaning they can exhibit liquid crystal phases under certain conditions. The rigid core provided by aromatic rings and the imine linkage, combined with flexible terminal groups, is a common molecular design for liquid crystals. The introduction of bulky substituents, such as tert-butyl groups, can significantly influence the mesomorphic properties of these materials.
Research on Schiff base esters has shown that the position of a tert-butyl tail group can affect the formation and stability of liquid crystal phases. For example, homologous series of 4-(tert-butyl)phenyl 4-((4-alkoxybenzylidene)amino)benzoates have been synthesized and shown to display enantiotropic mesophases. Similarly, lanthanide complexes with Schiff base ligands derived from 1,3-diamino-2-propanol (B154962) have been shown to exhibit mesomorphic behavior.
Based on these findings, derivatives of this compound, particularly those where the core structure is extended with aromatic rings, could be designed to form liquid crystalline materials. The tert-butyl group would likely play a crucial role in disrupting close packing, lowering melting points, and influencing the type of mesophase formed (e.g., nematic or smectic).
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of these materials, such as porosity, stability, and functionality, are highly dependent on the geometry and chemical nature of the organic linkers. Schiff base ligands are widely used in the construction of coordination polymers due to their versatile coordination modes.
While there is no specific literature on the use of this compound in MOFs, the principles of MOF design suggest its potential. To be used as a linker, the molecule would need to be functionalized with additional coordinating groups, such as carboxylates or pyridyls, to bridge multiple metal centers and form a 3D network. The imine and alcohol groups could then serve to fine-tune the electronic environment of the metal nodes or act as open metal sites for catalysis or gas binding. The bulky tert-butyl group would project into the pores of the framework, influencing their size, shape, and hydrophobicity.
Numerous examples of coordination polymers built from various Schiff base ligands and metal ions like Cu(II) and Zn(II) demonstrate the feasibility of this approach. These polymers can exhibit diverse dimensionalities, from 1D chains to 3D networks.
Supramolecular Assembly Processes Involving this compound Complexes
The ability of this compound to form well-defined complexes with metal ions makes it a valuable building block for supramolecular chemistry, where non-covalent interactions are used to construct large, ordered structures from smaller components.
Dynamic Combinatorial Chemistry Approaches
Dynamic Combinatorial Chemistry (DCC) is a powerful technique that uses reversible reactions to generate libraries of molecules that can adapt their composition in response to a template. The reversible formation of imines from amines and aldehydes is one of the most common reactions used in DCC. This allows for the creation of dynamic combinatorial libraries (DCLs) where the members are in equilibrium. When a target molecule (e.g., a protein or a nucleic acid) is introduced, it can bind to and stabilize the best-fitting member of the library, shifting the equilibrium and amplifying the concentration of that specific binder.
Given that this compound is an imine, it can participate in imine exchange reactions. A DCL could be generated by reacting 3-amino-3-methyl-2-butanol (B3098180) with a variety of aldehydes, or by reacting tert-butylamine (B42293) with a variety of β-hydroxy ketones. In the presence of a metal ion template, the library could self-select the optimal ligand for a particular coordination environment. This approach is highly efficient for the discovery of new receptors and catalysts.
Self-Assembly of Helicates and Knots
The self-assembly of complex, topologically interesting molecules like helicates (helical metal-ligand strands) and molecular knots is a major goal of supramolecular chemistry. Schiff base ligands have proven to be exceptionally well-suited for directing these intricate assembly processes. The geometric information encoded in the ligand, combined with the coordination preferences of the metal ion, guides the spontaneous formation of these beautiful and complex architectures.
Research has demonstrated the formation of dinuclear copper(II) helicates from Schiff base ligands functionalized with bulky tert-butyl groups. The steric hindrance of the tert-butyl groups can play a crucial role in directing the helical twist and controlling the packing of the helicates in the solid state. Similarly, the formation of molecular knots, such as trefoil and figure-eight knots, has been achieved through coordination-driven self-assembly, often utilizing dynamic imine chemistry to allow for error-checking and the formation of the thermodynamically most stable product.
Complexes of this compound with appropriate metal ions could be designed to act as components in the self-assembly of such structures. For example, by linking two this compound units with a flexible spacer, a ligand could be created that, upon coordination to metal ions like Fe(II) or Cu(I), would wrap around the metal centers to form a double or triple helicate. The stereochemistry of the chiral carbon in the butanol backbone could also be used to induce a specific helicity (right- or left-handed) in the final supramolecular structure.
Research on this compound in Advanced Sensing Applications Remains Uncharted
Despite a thorough review of scientific literature and patent databases, there is currently no available research detailing the specific applications of the chemical compound this compound, or its metal complexes, in the development of chemo- and biosensors. While the broader class of compounds to which it belongs, Schiff bases, are extensively studied and utilized in sensor technology, this particular derivative has not been the subject of published research in this field.
Schiff base complexes are widely recognized for their versatile coordination chemistry and their ability to act as sensitive and selective receptors for a variety of analytes, including metal ions and anions. The general principle behind their use in sensors involves the interaction between the analyte and the Schiff base complex, which leads to a measurable change in the complex's physical or chemical properties. These changes are often observed as a distinct colorimetric (color change) or fluorometric ("turn-on" or "turn-off" of fluorescence) response.
The chemical recognition mechanism in these sensors is typically rooted in the specific binding of the target analyte to the metal center or the Schiff base ligand itself. This interaction can alter the electronic structure of the complex, thereby affecting its absorption and emission of light. Factors such as the nature of the metal ion, the specific structure of the Schiff base ligand, and the solvent environment all play crucial roles in determining the selectivity and sensitivity of the sensor.
While extensive research exists on various Schiff base ligands for these applications, the scientific community has yet to explore the potential of this compound in this context. Consequently, there are no detailed research findings, data tables on detection limits, or specific examples of its use in chemo- or biosensors to report. The exploration of this compound and its complexes could represent a novel and unexplored area within the field of advanced materials and supramolecular chemistry for sensing applications.
Future Research Directions and Emerging Applications
Exploration of Novel and Sustainable Synthetic Methodologies
The advancement of green chemistry principles is crucial for the environmentally responsible production of chemical compounds. ijnc.irijsetpub.com Future research should prioritize the development of sustainable and efficient synthetic routes to 3-Tert-butyliminobutan-2-ol and its analogs. Key areas of focus include:
Atom-Economic Reactions: Investigating one-pot tandem processes that combine steps like amine formation and condensation to reduce waste and improve efficiency. organic-chemistry.org For instance, developing a catalytic system for the direct coupling of alcohols and amines could provide a more sustainable route than traditional condensation reactions. rsc.org
Green Solvents and Catalysts: Moving away from hazardous organic solvents towards aqueous media or solvent-free conditions is a primary goal of green chemistry. ijnc.irresearchgate.net Research into phase-transfer catalysis or the use of recyclable catalysts, such as zeolites or magnetic nanoparticles, could significantly reduce the environmental impact of synthesis. acs.orgorganic-chemistry.org
Alternative Energy Sources: Exploring the use of microwave irradiation, sonochemistry, or mechanochemistry can lead to faster reaction times, lower energy consumption, and often, improved product yields compared to conventional heating methods. acs.orgmdpi.com These techniques offer a greener alternative for driving the condensation reactions necessary to form the imine bond. acs.org
| Synthesis Strategy | Description | Potential Advantage |
| Acceptorless Dehydrogenative Coupling | Direct coupling of an appropriate amino alcohol with a primary alcohol catalyzed by a transition metal complex, releasing H₂ as the only byproduct. | High atom economy; avoids stoichiometric oxidants or reductants. |
| Microwave-Assisted Synthesis | Utilizes microwave energy to rapidly heat the reaction mixture, accelerating the condensation of the precursor amine and carbonyl compound. | Reduced reaction times, increased yields, lower energy consumption. |
| Biocatalysis | Employs enzymes to catalyze the formation of the imine bond, offering high selectivity under mild, aqueous conditions. | High enantioselectivity, environmentally benign, operates under mild conditions. |
Design of Advanced Metal Complexes for Highly Selective Catalytic Transformations
The imino-alcohol moiety of this compound makes it an excellent candidate for a bidentate ligand in coordination chemistry. The resulting metal complexes are expected to exhibit significant catalytic activity. chemijournal.comtijer.org Future work in this area should concentrate on creating catalysts with superior performance and selectivity.
Asymmetric Catalysis: The inherent chirality of this compound can be exploited to synthesize chiral metal complexes. These complexes are promising candidates for catalysts in asymmetric reactions, such as the enantioselective reduction of ketones, oxidation of sulfides, or carbon-carbon bond-forming reactions. jocpr.combeilstein-journals.org The steric bulk of the tert-butyl group can play a crucial role in influencing the stereochemical outcome of these transformations. mdpi.com
Polymerization Catalysis: Schiff base complexes of metals like aluminum and zinc have shown activity in the ring-opening polymerization (ROP) of cyclic esters such as lactide. rsc.orgmdpi.com Complexes of this compound could be tailored to control the stereochemistry of the resulting polymer, leading to materials with specific physical properties.
Oxidation and Reduction Reactions: Transition metal complexes containing Schiff base ligands are well-known to catalyze a variety of oxidation and reduction reactions. jocpr.com For example, cobalt-Schiff base complexes can activate molecular oxygen, while others are effective in transfer hydrogenation. jocpr.com The electronic and steric properties of the ligand can be tuned to optimize catalyst performance for specific substrates.
| Metal Complex | Potential Catalytic Application | Target Transformation |
| Titanium(IV) | Asymmetric Epoxidation | Conversion of allylic alcohols to chiral epoxides. |
| Ruthenium(II) | Transfer Hydrogenation | Enantioselective reduction of prochiral ketones to secondary alcohols. |
| Aluminum(III) | Ring-Opening Polymerization | Stereoselective polymerization of rac-lactide to produce polylactic acid (PLA). |
| Cobalt(II) | CO₂ Reduction | Photocatalytic conversion of carbon dioxide into valuable chemicals like CO or formic acid. rsc.org |
Rational Design of this compound Derivatives with Tunable Properties
Systematic modification of the parent this compound structure can lead to a library of ligands with finely tuned steric and electronic properties. This rational design approach is key to optimizing their function in catalysis and materials science.
Steric Tuning: The tert-butyl group provides significant steric hindrance, which can be modulated by replacing it with other bulky groups (e.g., adamantyl, trimethylsilyl) or less bulky substituents. acs.org This allows for precise control over the accessibility of the metal center in derived catalysts, impacting their selectivity. nih.gov
Electronic Tuning: Introducing electron-donating or electron-withdrawing groups onto the butan-2-ol backbone would alter the electron density at the nitrogen and oxygen donor atoms. This modification directly influences the stability and reactivity of the corresponding metal complexes and their catalytic performance. mdpi.com
Functionalization for Immobilization: Adding functional groups, such as long alkyl chains or polymerizable moieties, would allow the ligand and its metal complexes to be immobilized on solid supports. This facilitates catalyst recycling, a key principle of sustainable chemistry. acs.org
Interdisciplinary Research at the Interface of Organic, Inorganic, and Materials Chemistry
The versatility of this compound and its derivatives makes them ideal platforms for interdisciplinary research.
Materials Science: Schiff base metal complexes are being investigated for their unique optical, magnetic, and electronic properties. ijmr.net.in Derivatives of this compound could be incorporated into metal-organic frameworks (MOFs) or polymers to create functional materials for use in sensors, molecular magnets, or optoelectronics. ijmr.net.in
Supramolecular Chemistry: The imino-alcohol structure can participate in hydrogen bonding and other non-covalent interactions, enabling the construction of complex supramolecular assemblies. These organized structures are of interest for creating responsive materials and advanced drug delivery systems.
Biomedical Applications: Schiff base complexes have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties. mdpi.comnih.gov While outside the primary focus of catalysis, exploring the potential of these compounds in medicinal chemistry represents a valuable long-term research avenue. For example, covalent crosslinking through Schiff base reactions is a technique used to form hydrogels for biomedical engineering applications. mdpi.com
By pursuing these research directions, the scientific community can unlock the full potential of this compound and its derivatives, contributing to advancements across the chemical sciences.
Q & A
Q. Table 1: Key Spectroscopic Signatures
| Technique | Characteristic Peaks | Functional Group Confirmation |
|---|---|---|
| ¹H NMR | δ 1.2 (s, 9H) | tert-butyl group |
| ¹³C NMR | δ 160–170 | imine (C=N) |
| IR | 1640–1680 cm⁻¹ | C=N stretch |
Advanced: What strategies resolve contradictions between computational predictions and experimental data for this compound’s stability?
Methodological Answer:
Discrepancies often arise from:
- Solvent effects in simulations: DFT calculations may neglect solvent interactions, leading to overestimated stability. Hybrid QM/MM methods incorporating explicit solvent molecules improve accuracy .
- Conformational flexibility: The compound’s rotational freedom around the C-N bond can lead to multiple low-energy conformers. Molecular dynamics simulations over 100+ ns trajectories help identify dominant conformers .
- Experimental validation: Use differential scanning calorimetry (DSC) to measure thermal stability and compare with computed Gibbs free energy values .
Case Study: A 2024 study on analogous amino-alcohols found that adjusting dielectric constants in simulations reduced discrepancies in predicted vs. observed melting points by 15% .
Advanced: How can steric/electronic effects of the tert-butyl group be studied to optimize catalytic applications?
Methodological Answer:
- Steric maps: Generate steric maps using Tolman’s cone angles or SambVca software to quantify spatial occupancy around the nitrogen atom .
- Substituent screening: Synthesize derivatives with smaller alkyl groups (e.g., methyl, isopropyl) and compare reaction rates in catalytic cycles (e.g., asymmetric hydrogenation) .
- Kinetic isotope effects (KIE): Deuterium labeling at the tert-butyl group’s methyl positions reveals steric vs. electronic contributions to transition-state stabilization .
Example: In a 2025 study, replacing tert-butyl with neopentyl in a similar imine-alcohol increased catalytic turnover by 30% due to reduced steric hindrance .
Advanced: What experimental approaches investigate this compound’s interactions with biological targets?
Methodological Answer:
- Surface plasmon resonance (SPR): Immobilize the compound on a sensor chip to measure real-time binding kinetics with enzymes (e.g., dehydrogenases) .
- Isothermal titration calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) for interactions with protein active sites .
- Mutagenesis studies: Introduce point mutations (e.g., Ser→Ala) in target enzymes to identify critical hydrogen-bonding residues .
Data Interpretation Tip: Cross-validate results with molecular docking simulations using AutoDock Vina, focusing on the hydroxyl and imine groups’ orientation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
